2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves multi-component reactions. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction often proceeds through the formation of an intermediate imine, which then cyclizes to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and environmentally benign solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(2-Hydroxyphenyl)imidazo[1,2-a]pyridine
- 2-(2-Chlorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-7-8-17-10-13(16-15(17)9-11)12-5-3-4-6-14(12)18-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKAAVJOOJKWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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